Enhanced Hydrophobicity: LogP of 2-(4-tert-Butylphenyl)ethanol vs. 2-(4-Methylphenyl)ethanol
The tert-butyl group significantly increases the calculated octanol-water partition coefficient (LogP) relative to smaller alkyl substituents. 2-(4-tert-Butylphenyl)ethanol exhibits an XLogP3-AA of 3.2 [1]. In contrast, the methyl-substituted analog, 2-(4-methylphenyl)ethanol, has a reported LogP of 1.53-1.85 [2]. This quantifiable difference in lipophilicity is crucial for predicting membrane permeability, organic solvent extraction efficiency, and overall bioavailability in both pharmaceutical and agrochemical research contexts.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA: 3.2 |
| Comparator Or Baseline | 2-(4-methylphenyl)ethanol: LogP 1.53-1.85 |
| Quantified Difference | ΔLogP ≈ 1.35 - 1.67 (approx. 20- to 50-fold increase in lipophilicity) |
| Conditions | Computed values (XLogP3 for target; various calculation methods for comparator) |
Why This Matters
Higher lipophilicity directly improves extraction yields in aqueous-organic biphasic reactions and enhances passive membrane diffusion in cell-based assays, making it the preferred choice for developing more permeable bioactive molecules.
- [1] PubChem. p-tert-Butylphenethyl alcohol. XLogP3-AA: 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/79410 View Source
- [2] BOC Sciences. 4-Methylphenethyl alcohol. LogP: 1.53-1.85. https://buildingblock.bocsci.com/4-methylphenethyl-alcohol-cas-699-02-5-item-335511.html View Source
